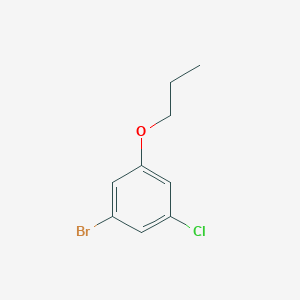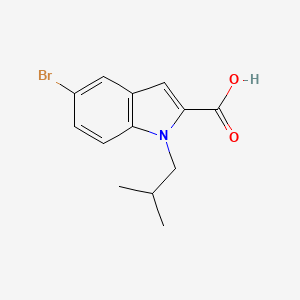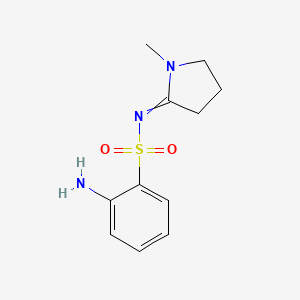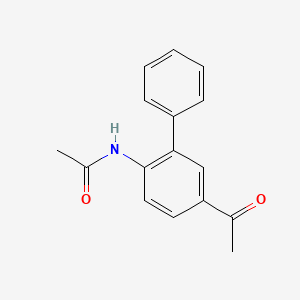
5-Bromo-6-(4-fluoro-phenyl)-pyridin-2-ylamine
Overview
Description
5-Bromo-6-(4-fluoro-phenyl)-pyridin-2-ylamine, also known as 5-Bromo-6-Fluoro-Pyridin-2-Ylamine (5-BFPY), is an organic compound that is widely used in the scientific and medical research fields. It has a wide range of applications, from drug discovery to materials science. 5-BFPY is a heterocyclic compound, meaning it contains both carbon and nitrogen atoms in its ring structure. It is a colorless, crystalline solid that has a melting point of 116-118°C.
Scientific Research Applications
Suzuki Cross-Coupling Reactions
This compound has been used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions . The reaction involves the use of palladium as a catalyst and arylboronic acids . The resulting pyridine derivatives have been studied for their potential as chiral dopants for liquid crystals .
Quantum Mechanical Investigations
The synthesized pyridine derivatives have been subjected to quantum mechanical investigations using Density Functional Theory (DFT) studies . These studies help in understanding the possible reaction pathways and the molecular properties of these compounds .
Biological Activities
The pyridine derivatives synthesized from this compound have shown promising biological activities. They have been tested for their anti-thrombolytic, biofilm inhibition, and haemolytic activities . In particular, one of the compounds exhibited a significant percentage lysis value against clot formation in human blood .
Pharmacologically Active Decorated Diazines
The compound can be used in the synthesis of pharmacologically active decorated diazines . These diazines have a wide range of clinical applications and are known to exhibit antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
Synthesis of Thiophene Derivatives
Although not directly mentioned in the search results, it’s worth noting that bromo and fluoro substituted compounds like “5-Bromo-6-(4-fluorophenyl)-pyridin-2-ylamine” are often used in the synthesis of thiophene derivatives . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry .
properties
IUPAC Name |
5-bromo-6-(4-fluorophenyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrFN2/c12-9-5-6-10(14)15-11(9)7-1-3-8(13)4-2-7/h1-6H,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXOSAKBCSEPDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=N2)N)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-(4-fluoro-phenyl)-pyridin-2-ylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1R,2S)-2-[Amino(methyl)amino]cyclohexan-1-ol](/img/structure/B1412783.png)




![2-Tert-butyl 8-ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B1412788.png)





